molecular formula C18H19NO4 B2621037 {[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE CAS No. 1794853-59-0

{[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE

Cat. No.: B2621037
CAS No.: 1794853-59-0
M. Wt: 313.353
InChI Key: AUNHAYDSENTNRB-UHFFFAOYSA-N
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Description

{[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE is a synthetic organic compound of significant interest in medicinal chemistry research, combining a carbamoyl and a benzoate ester moiety. Its structure, featuring a 3-methoxyphenyl group, suggests potential for diverse pharmacological investigations. Compounds with carbamate and benzoate functional groups are frequently explored as protease inhibitors, prodrug candidates, and intermediates for more complex active molecules. The 3-methoxybenzamide pharmacophore is known to exhibit inhibitory activity against enzymes like Poly (ADP-ribose) polymerase 1 (PARP1), a key target in cancer research and studies of cellular repair mechanisms . Furthermore, structurally similar carbamate derivatives have been identified as potent and selective agonists for the α9 and α9α10 nicotinic acetylcholine receptors (nAChRs) . This specific receptor family is a compelling non-opioid target for chronic and neuropathic pain, inflammation, and hearing disorders, providing a valuable research pathway for developing novel analgesics. The integration of the benzoate ester may influence the compound's physicochemical properties, such as lipid solubility and bioavailability, making it a relevant subject for structure-activity relationship (SAR) studies and metabolic stability assays. This product is intended solely for research purposes in a controlled laboratory environment and is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

[2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13(15-9-6-10-16(11-15)22-2)19-17(20)12-23-18(21)14-7-4-3-5-8-14/h3-11,13H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNHAYDSENTNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)COC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE typically involves multiple steps, starting with the preparation of the methoxyphenyl ethylamine derivative. This is followed by the formation of the carbamoyl intermediate, which is then esterified with benzoic acid or its derivatives under specific reaction conditions. Common reagents used in these reactions include carbonyldiimidazole (CDI) for carbamoylation and dicyclohexylcarbodiimide (DCC) for esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

{[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different amides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted amides or esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl ethyl moiety but lacks the carbamoyl and benzoate groups.

    Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a similar ester linkage but has a different core structure.

Uniqueness

{[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Introduction

The compound {[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE is a synthetic organic molecule characterized by its unique structural features, including a methoxyphenyl group, an ethyl chain, and a carbamoyl moiety linked to a methyl benzoate. The presence of these functional groups suggests significant potential for diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects. This article explores the biological activity of this compound, supported by relevant research findings and comparative data.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Methoxyphenyl group : Enhances interaction with biological targets through π-π stacking.
  • Carbamoyl moiety : Potentially increases solubility and reactivity.
  • Methyl benzoate component : Classifies the compound as an ester, influencing its pharmacokinetics.

Table 1: Structural Features and Their Implications

Structural FeatureImplication
Methoxy groupIncreases lipophilicity and binding affinity
Carbamoyl groupEnhances stability and reactivity
Ester functionalityAffects solubility in biological systems

Biological Activity

Research indicates that compounds with structural similarities to This compound often exhibit significant biological activities. For instance, studies have shown that derivatives containing aromatic rings can enhance binding affinity to protein targets, which is crucial for therapeutic applications.

The specific mechanism of action for This compound is not fully elucidated; however, it is hypothesized that the compound may interact with various biological macromolecules through:

  • Enzyme inhibition : Potentially blocking pathways involved in inflammation or tumor progression.
  • Receptor modulation : Altering receptor activity associated with pain perception or immune response.

Case Studies

  • Anti-inflammatory Activity : A study on similar carbamate derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in macrophages. This suggests that This compound may exhibit comparable effects by modulating inflammatory pathways.
  • Antitumor Properties : Research has indicated that compounds with structural analogs can induce apoptosis in cancer cell lines. For example, a study found that related benzoate derivatives inhibited cell proliferation in breast cancer models, suggesting a potential role for this compound in cancer therapy.

Comparative Analysis

To further understand the biological activity of This compound , it is useful to compare it with other structurally related compounds.

Table 2: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
Phenylcarbamate derivativesAromatic ring, carbamate groupAnti-inflammatory
MethoxybenzoatesMethoxy group on aromatic ringAntimicrobial
Alkyl carbamatesAlkyl chains with carbamateAnalgesic
This compoundMethoxyphenyl, carbamoyl, methyl benzoatePotential anti-inflammatory & antitumor

Q & A

Q. How can researchers optimize the synthesis of {[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE?

Methodological Answer:

  • Route Design : Start with 3-hydroxybenzoic acid derivatives (e.g., benzyl 3-hydroxybenzoate) as precursors. Use carbamoylation agents like isocyanates or carbamoyl chlorides for introducing the carbamoyl group .
  • Reaction Optimization : Employ polar aprotic solvents (e.g., DMF) with Na₂CO₃ as a base to facilitate nucleophilic substitution. Monitor reaction progress via TLC or HPLC. Reuse solvents to improve cost efficiency .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for high-purity yields (>85%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use ¹H/¹³C NMR to confirm the methoxyphenyl moiety (δ ~3.8 ppm for OCH₃) and ester carbonyl (δ ~170 ppm) .
    • IR : Validate carbamate (N-H stretch ~3300 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functional groups .
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z calculated for C₁₈H₁₉NO₅) .

Q. How can environmental fate studies be designed for this compound?

Methodological Answer:

  • Partitioning Studies : Measure log Kow (octanol-water) to assess bioaccumulation potential. Use shake-flask methods with HPLC quantification .
  • Degradation Pathways : Conduct hydrolysis (pH 5–9, 25–50°C) and photolysis (UV light, 254 nm) experiments. Monitor degradation products via LC-MS .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during its synthesis?

Methodological Answer:

  • Byproduct Analysis : Identify intermediates (e.g., unreacted 3-methoxyphenylethylamine) via GC-MS. Optimize stoichiometry (1:1.2 molar ratio of amine to benzoyl chloride) to minimize dimerization .
  • Kinetic Studies : Use DFT calculations to model transition states for carbamoyl group formation. Compare activation energies of competing pathways .

Q. How can computational modeling predict its reactivity or biological interactions?

Methodological Answer:

  • Quantum Chemical Methods : Perform DFT (B3LYP/6-311+G(d,p)) to optimize geometry and calculate HOMO-LUMO gaps for electrophilicity assessment .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., esterases) using AutoDock Vina. Validate with in vitro inhibition assays .

Q. What strategies address contradictory spectroscopic data in structural elucidation?

Methodological Answer:

  • Multi-Technique Validation : Cross-reference NMR (COSY, HSQC) with X-ray crystallography if crystalline. Resolve ambiguities in NOESY for stereochemical assignments .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbonyl carbon environments .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Functional Group Modifications : Replace the methoxy group with halogens (e.g., Cl) or bulky substituents. Assess bioactivity via in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .
  • Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical binding motifs (e.g., carbamate spacing for target engagement) .

Q. What experimental approaches resolve discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

  • Metabolite Profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., hydrolyzed carboxylic acids). Compare in vitro microsomal stability with in vivo PK/PD data .
  • Toxicokinetic Modeling : Apply compartmental models to predict tissue distribution and clearance rates .

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